molecular formula C10H16N4OS B1613833 5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 952183-05-0

5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B1613833
CAS No.: 952183-05-0
M. Wt: 240.33 g/mol
InChI Key: SBUDEXBPTXYYHW-UHFFFAOYSA-N
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Description

“5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone” is a chemical compound with the molecular formula C10H16N4OS and a molecular weight of 240.33 g/mol. It’s also known by other names such as “2-Mercapto-5-((4-methylpiperazin-1-yl)methyl)pyrimidin-4-ol” and "5-[(4-methylpiperazin-1-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one" .

Scientific Research Applications

New Routes to Pyridinone and Triazolopyrimidinone Derivatives

Research by Hassneen and Abdallah (2003) on derivatives of pyrimidinone, including the synthesis of 2-thioxopyrimidinyl derivatives, reveals the compound's utility in synthesizing new chemical entities. These compounds have potential applications in creating novel materials with varied chemical properties, indicating the compound's versatility in synthetic chemistry (Hassneen & Abdallah, 2003).

Antimicrobial, Antitumor, and Enzyme Inhibitor Activities

Edrees et al. (2010) investigated derivatives of pyrimidinone for their antimicrobial and antitumor activities, showing that chemical modifications of the core structure could lead to compounds with significant biological activities. This underscores the potential of pyrimidinone derivatives in medicinal chemistry, particularly for developing new therapeutic agents (Edrees et al., 2010).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidinone for evaluating their analgesic and anti-inflammatory activities. This research highlights the compound's role in developing new pharmacological agents aimed at treating inflammation and pain, showcasing its applicability in drug discovery (Abu‐Hashem et al., 2020).

Potential Inhibitors of Enzymes

Asghari et al. (2016) focused on synthesizing derivatives as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Their findings demonstrate the chemical's relevance in exploring new treatments for inflammation-related diseases, emphasizing its importance in biochemical research (Asghari et al., 2016).

Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-13-2-4-14(5-3-13)7-8-6-11-10(16)12-9(8)15/h6H,2-5,7H2,1H3,(H2,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUDEXBPTXYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639994
Record name 5-[(4-Methylpiperazin-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-05-0
Record name 5-[(4-Methylpiperazin-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

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